molecular formula C13H17O6P B8264087 (E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID

(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID

Cat. No.: B8264087
M. Wt: 300.24 g/mol
InChI Key: DTRXJUBOVAOEMN-JXMROGBWSA-N
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Description

(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID is an organic compound characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID typically involves the reaction of 4-hydroxybenzaldehyde with diethyl phosphite under basic conditions to form the corresponding diethoxyphosphoryl derivative. This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to yield the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its diethoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The acrylic acid moiety may also participate in covalent bonding with biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-((DIETHOXYPHOSPHORYL)OXY)PHENYL)ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-(4-diethoxyphosphoryloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17O6P/c1-3-17-20(16,18-4-2)19-12-8-5-11(6-9-12)7-10-13(14)15/h5-10H,3-4H2,1-2H3,(H,14,15)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXJUBOVAOEMN-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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